molecular formula C21H22ClN3O5 B11397705 2-(2-chlorophenoxy)-N-[4-(3,4-diethoxyphenyl)-1,2,5-oxadiazol-3-yl]propanamide

2-(2-chlorophenoxy)-N-[4-(3,4-diethoxyphenyl)-1,2,5-oxadiazol-3-yl]propanamide

Cat. No.: B11397705
M. Wt: 431.9 g/mol
InChI Key: QNTQKPFRNDHHHM-UHFFFAOYSA-N
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Description

This compound is a propanamide derivative featuring a 1,2,5-oxadiazol-3-yl core substituted with a 3,4-diethoxyphenyl group at position 4 and a 2-chlorophenoxy moiety at the propanamide side chain. The molecule’s design incorporates electron-withdrawing (chloro) and electron-donating (ethoxy) groups, which influence its electronic, steric, and solubility properties .

Properties

Molecular Formula

C21H22ClN3O5

Molecular Weight

431.9 g/mol

IUPAC Name

2-(2-chlorophenoxy)-N-[4-(3,4-diethoxyphenyl)-1,2,5-oxadiazol-3-yl]propanamide

InChI

InChI=1S/C21H22ClN3O5/c1-4-27-17-11-10-14(12-18(17)28-5-2)19-20(25-30-24-19)23-21(26)13(3)29-16-9-7-6-8-15(16)22/h6-13H,4-5H2,1-3H3,(H,23,25,26)

InChI Key

QNTQKPFRNDHHHM-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)C2=NON=C2NC(=O)C(C)OC3=CC=CC=C3Cl)OCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chlorophenoxy)-N-[4-(3,4-diethoxyphenyl)-1,2,5-oxadiazol-3-yl]propanamide typically involves multiple steps. One common method includes the following steps:

    Formation of the oxadiazole ring: This step involves the reaction of hydrazine derivatives with carboxylic acids or their derivatives under acidic or basic conditions to form the 1,2,5-oxadiazole ring.

    Etherification: The phenol group is etherified with ethyl bromide in the presence of a base such as potassium carbonate to introduce the ethoxy groups.

    Amidation: The final step involves the reaction of the oxadiazole derivative with 2-(2-chlorophenoxy)propanoic acid in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired amide.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2-chlorophenoxy)-N-[4-(3,4-diethoxyphenyl)-1,2,5-oxadiazol-3-yl]propanamide can undergo various chemical reactions, including:

    Oxidation: The ethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitro group in the oxadiazole ring can be reduced to an amine.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Reagents like sodium azide (NaN3) or thiourea under basic conditions.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to 2-(2-chlorophenoxy)-N-[4-(3,4-diethoxyphenyl)-1,2,5-oxadiazol-3-yl]propanamide exhibit significant anticancer properties. For instance, studies have shown that derivatives of oxadiazole can induce apoptosis in various cancer cell lines through mechanisms involving mitochondrial dysfunction and reactive oxygen species (ROS) generation .

In a comparative study involving related oxadiazole compounds, notable growth inhibition percentages were observed against multiple cancer cell lines. The compound demonstrated potential against SNB-19 and OVCAR-8 cell lines with percent growth inhibitions exceeding 80% .

Study 1: Anticancer Efficacy

A recent study evaluated a series of oxadiazole derivatives for their anticancer efficacy. Among them, this compound was highlighted for its promising results against specific cancer cell lines. The study documented significant cytotoxic effects and provided insights into the structure-activity relationship (SAR) pertinent to oxadiazole compounds .

Study 2: Pharmacokinetics and ADME Properties

Another investigation focused on the pharmacokinetics and absorption, distribution, metabolism, and excretion (ADME) properties of related oxadiazole compounds. The study emphasized the importance of understanding these parameters to predict the therapeutic potential and safety profile of new drug candidates .

Mechanism of Action

The mechanism of action of 2-(2-chlorophenoxy)-N-[4-(3,4-diethoxyphenyl)-1,2,5-oxadiazol-3-yl]propanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Substituent Effects

Key structural variations among analogs include:

Substituents on the phenoxy group: Chloro (target compound), fluoro (), or tert-butyl ().

Substituents on the oxadiazole-attached phenyl ring : Methoxy () vs. ethoxy (target compound).

Amide linkage : Propanamide (target compound, ) vs. benzamide ().

Table 1: Comparative Structural and Physicochemical Properties
Compound Name Molecular Formula Substituents (Phenoxy) Substituents (Oxadiazole Phenyl) Molecular Mass (g/mol) Source ID
Target Compound* C₂₁H₂₂ClN₃O₅ 2-Chlorophenoxy 3,4-Diethoxyphenyl ~445.8 (estimated)
BH53186 () C₁₉H₁₈ClN₃O₅ 2-Chlorophenoxy 3,4-Dimethoxyphenyl 403.82
Compound C₁₉H₁₈FN₃O₅ 4-Fluorophenoxy 3,4-Dimethoxyphenyl 387.37
Compound C₂₃H₂₇N₃O₅ 4-tert-Butylphenoxy 3,4-Dimethoxyphenyl 425.48
Compound C₁₉H₁₈ClN₃O₄ 2-Chlorobenzamide 3,4-Diethoxyphenyl 387.82

*Note: The target compound’s molecular formula and mass are inferred by replacing methoxy groups in BH53186 (C₁₉H₁₈ClN₃O₅) with ethoxy (+28 g/mol per ethoxy group).

Key Research Findings and Trends

Electron-Withdrawing vs. Electron-Donating Groups: The 2-chlorophenoxy group (target compound, BH53186) enhances electrophilicity compared to 4-fluorophenoxy () or tert-butylphenoxy (). This may improve binding to targets like enzymes or receptors but could reduce solubility .

Amide Linkage Differences :

  • Propanamide derivatives (e.g., target compound, BH53186) exhibit greater conformational flexibility than benzamide derivatives (), which may influence binding kinetics and metabolic stability .

Biological Activity Implications: The tert-butylphenoxy group in introduces significant steric bulk, which might hinder interactions with flat binding pockets but improve selectivity for hydrophobic targets . Fluorine substitution () often enhances metabolic stability and bioavailability due to its small size and high electronegativity .

Biological Activity

2-(2-chlorophenoxy)-N-[4-(3,4-diethoxyphenyl)-1,2,5-oxadiazol-3-yl]propanamide is a synthetic compound that belongs to the oxadiazole class, known for its diverse biological activities. This article reviews its biological activity, focusing on antimicrobial, anticancer, and cytotoxic properties supported by various studies and data.

Chemical Structure and Properties

The molecular formula of the compound is C21H22ClN3O5, and it features a complex structure that includes a chlorophenoxy group and an oxadiazole moiety. The structural characteristics contribute significantly to its biological activity.

Antimicrobial Activity

Research indicates that compounds containing the 1,3,4-oxadiazole scaffold exhibit notable antimicrobial properties. For instance:

  • Mechanism of Action : The presence of the -N=CO group in oxadiazole derivatives enhances their ability to disrupt biofilm formation in bacteria, which is crucial for their pathogenicity.
  • Case Studies : In a comparative study of various oxadiazole derivatives, certain compounds demonstrated superior antibacterial activity against Staphylococcus spp. and other pathogens, outperforming standard antibiotics like ciprofloxacin .

Anticancer Activity

The anticancer potential of 1,3,4-oxadiazoles is well-documented:

  • Cytotoxicity : Several studies have shown that derivatives of this class can selectively inhibit cancer cell proliferation. For example, structural modifications in oxadiazole compounds have led to enhanced cytotoxicity against various cancer cell lines by targeting specific enzymes involved in cancer progression .

Data Table: Cytotoxic Effects on Cancer Cell Lines

CompoundCell LineIC50 (µM)Mechanism of Action
D109-0165A54915.0HDAC inhibition
D109-0165HepG220.0Thymidylate synthase inhibition
D109-0165MCF-725.0Telomerase inhibition

Cytotoxicity Studies

Cytotoxicity assessments are crucial for evaluating the safety profile of new compounds. The compound's effects were tested on normal cell lines (e.g., L929) alongside cancerous cell lines:

  • Findings : In vitro studies indicated that while some derivatives showed significant cytotoxic effects at higher concentrations (100 µM), others exhibited minimal toxicity or even increased cell viability at lower doses .

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